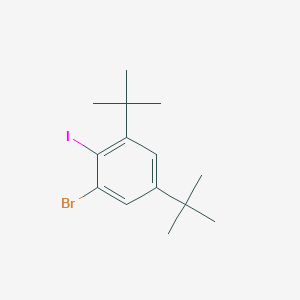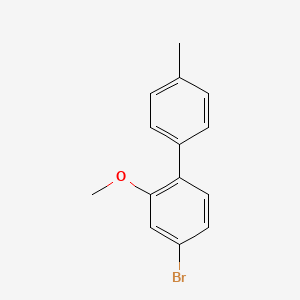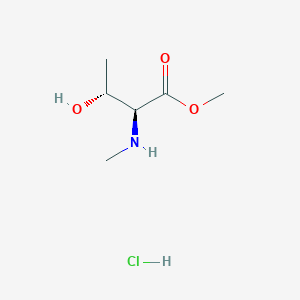
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene is an organic compound with the molecular formula C14H20BrI It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, iodine, and tert-butyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of 3,5-DI-tert-butylbenzene. The typical synthetic route involves:
Iodination: The subsequent introduction of an iodine atom at the 2-position using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for the Finkelstein reaction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 1-alkyl-3,5-DI-tert-butyl-2-iodobenzene.
Oxidation: Formation of 3,5-DI-tert-butyl-2-iodobenzoquinone.
Reduction: Formation of 3,5-DI-tert-butylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-DI-tert-butyl-2-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene involves its interaction with molecular targets through its bromine and iodine substituents. These halogen atoms can form halogen bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-Bromo-3,5-DI-tert-butylbenzene
- 1-Iodo-3,5-DI-tert-butylbenzene
- 1-Chloro-3,5-DI-tert-butylbenzene
Comparison: 1-Bromo-3,5-DI-tert-butyl-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties compared to its mono-halogenated counterparts. The combination of these halogens allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C14H20BrI |
|---|---|
Peso molecular |
395.12 g/mol |
Nombre IUPAC |
1-bromo-3,5-ditert-butyl-2-iodobenzene |
InChI |
InChI=1S/C14H20BrI/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3 |
Clave InChI |
XKQUJWXOJGNAHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)Br)I)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)






![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)


